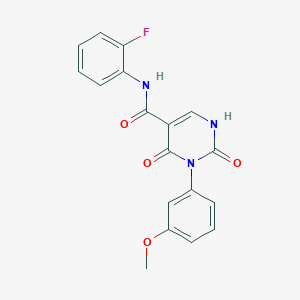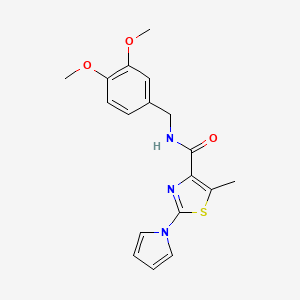![molecular formula C15H19BrN2O B11297424 N'-{[5-(4-bromophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B11297424.png)
N'-{[5-(4-bromophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-{[5-(4-bromophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine is a synthetic organic compound that features a furan ring substituted with a 4-bromophenyl group and a dimethylethane-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[5-(4-bromophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine typically involves several key steps:
-
Formation of the Furan Ring: : The furan ring can be synthesized through the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
-
Attachment of the Furan Ring to the Phenyl Group: : This step often involves a Suzuki-Miyaura coupling reaction, where the furan ring is coupled with a brominated phenyl ring using a palladium catalyst and a boronic acid derivative.
-
Introduction of the Dimethylethane-1,2-diamine Moiety: : This can be achieved through nucleophilic substitution reactions, where the furan-phenyl intermediate is reacted with N,N-dimethylethane-1,2-diamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and the use of industrial-scale reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furan-2,5-diones or other oxidized derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using hydrogenation techniques.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium amide (NaNH₂) or thiourea can be used under basic conditions.
Major Products
Oxidation: Furan-2,5-diones and other oxidized furan derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, N’-{[5-(4-bromophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties due to the presence of the furan ring and the bromophenyl group. Research into its biological effects could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from its unique chemical properties.
Mecanismo De Acción
The mechanism by which N’-{[5-(4-bromophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and bromophenyl group could facilitate binding to specific sites, while the dimethylethane-1,2-diamine moiety may enhance solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
N’-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine: Similar structure but with a chlorine atom instead of bromine.
N’-{[5-(4-methylphenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine: Similar structure but with a methyl group instead of bromine.
N’-{[5-(4-nitrophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in N’-{[5-(4-bromophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine may impart unique reactivity and biological activity compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with biological targets and its behavior in chemical reactions.
This detailed overview provides a comprehensive understanding of N’-{[5-(4-bromophenyl)furan-2-yl]methyl}-N,N-dimethylethane-1,2-diamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C15H19BrN2O |
|---|---|
Peso molecular |
323.23 g/mol |
Nombre IUPAC |
N-[[5-(4-bromophenyl)furan-2-yl]methyl]-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C15H19BrN2O/c1-18(2)10-9-17-11-14-7-8-15(19-14)12-3-5-13(16)6-4-12/h3-8,17H,9-11H2,1-2H3 |
Clave InChI |
MIPUTKFZMVITMX-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNCC1=CC=C(O1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-benzyl-9-(4-bromophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11297354.png)
![6-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11297362.png)
![N-cyclohexyl-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11297365.png)
![N-[(5-{[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11297389.png)
![N-[(5-{[2-(2,6-Dimethylpiperidin-1-YL)-2-oxoethyl]sulfanyl}-4-(prop-2-EN-1-YL)-4H-1,2,4-triazol-3-YL)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11297396.png)
![3-(4-fluorophenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide](/img/structure/B11297397.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}pentanamide](/img/structure/B11297400.png)


![2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B11297413.png)
![2-{2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B11297417.png)
![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B11297422.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11297425.png)

